molecular formula C9H10O B127716 2-Methyl-2-phenyloxirane CAS No. 2085-88-3

2-Methyl-2-phenyloxirane

Cat. No. B127716
CAS RN: 2085-88-3
M. Wt: 134.17 g/mol
InChI Key: MRXPNWXSFCODDY-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyloxirane, also known as phenyloxirane, is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The molecular structure of phenyloxirane has been analyzed using ab initio vibrational spectroscopy, revealing that the plane of the phenyl ring is tilted from perpendicular to the plane of the oxirane ring . This structural feature is significant as it can influence the compound's reactivity and interactions with other molecules.

Synthesis Analysis

The synthesis of phenyloxirane derivatives has been explored in several studies. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is synthesized from enantiopure (2S,3S)-phenylglycidol and has been used as a chiral resolution reagent for α-chiral amines . Another study reports the synthesis of 2-(phenylalkyl)oxirane-2-carboxylic acids, which exhibit hypoglycemic activity, indicating the potential medicinal applications of these compounds . Additionally, a practical procedure for the large-scale preparation of a related compound, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, has been developed, showcasing the industrial relevance of these syntheses .

Molecular Structure Analysis

The molecular structure of phenyloxirane has been extensively studied using various computational methods. Density functional theory (DFT) calculations have provided insights into the equilibrium structure of the compound, which is crucial for understanding its chemical behavior . The impact of substituents on the oxirane ring has also been investigated, demonstrating how these modifications can alter the vibrational absorption and circular dichroism spectra, as well as the physical structure of the compounds .

Chemical Reactions Analysis

Phenyloxirane and its derivatives participate in a range of chemical reactions. The ring-opening polymerization of a 2,3-disubstituted oxirane has been studied, leading to a polyether with a carbonyl–aromatic π-stacked structure . Another example is the nucleophilic ring-opening of oxazolone derivatives, which provides a pathway to synthesize various 2-phenyl-3,4-substituted oxazoles . The reactivity of methyl(trifluoromethyl)dioxirane with sulfides, which suggests the involvement of a sulfurane intermediate, also highlights the diverse reactivity of oxirane compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyloxirane derivatives are influenced by their molecular structure. The study of vibrational spectroscopy in solution has provided valuable information about the structure and behavior of phenyloxirane . The synthesis and study of phenylalkyloxirane-2-carboxylic acids have revealed that specific substituents and chain lengths can significantly affect the biological activity of these compounds . Furthermore, the absolute configuration of methyl-substituted phenyloxiranes has been determined through a combined experimental and theoretical approach, which is essential for understanding the properties and potential applications of these molecules .

Scientific Research Applications

Diastereoselective Friedel-Crafts Cyclization Reactions

2-Methyl-2-phenyloxirane demonstrates significant potential in diastereoselective Friedel-Crafts cyclization reactions. Mühlthau and Bach (2005) found that 2-phenethyl-3-phenyloxirane underwent Bronsted or Lewis acid-promoted Friedel-Crafts cycloalkylations with almost perfect diastereoselectivity (Mühlthau & Bach, 2005).

Ring-Opening on Oxide Catalysts

Research by Molnár, Bucsi, and Bartók (1991) explored the rearrangement of cis- and trans-2-methyl-3-phenyloxiranes on various oxide catalysts. Their work demonstrated high selectivities in the formation of 1-phenyl-2-propanone and 2-phenylpropanal, through selective fission of the benzyl C-O bond (Molnár, Bucsi, & Bartók, 1991).

Epoxide Reactions with Diborane

The study of epoxide reactions with diborane has been enhanced by examining sterically crowded styrene epoxides, including 2-methyl-2-phenyloxirane. Marshall and Prager (1977) found that these epoxides, when reacted with diborane, led to various products, highlighting the compound's reactivity and potential applications (Marshall & Prager, 1977).

Synthesis of 1,1-Dimethoxy-2-phenylpropane

Hájek, Kacer, and Červený (2002) presented a three-step synthesis of 1,1-dimethoxy-2-phenylpropane using 2-methyl-2-phenyloxirane. Their research highlighted the importance of 2-methyl-2-phenyloxirane in synthesizing compounds for potential use in the food industry (Hájek, Kacer, & Červený, 2002).

Vinylogous Mannich-type Reactions

Lautens, Tayama, and Nguyen (2004) demonstrated the first synthetic application of 2-methyl-2-vinyloxirane in direct vinylogous Mannich-type reactions, proving its utility as an intermediate in the synthesis of complex organic compounds (Lautens, Tayama, & Nguyen, 2004).

Safety And Hazards

Exposure to 2-Methyl-2-phenyloxirane should be kept to a minimum. Skin and eye contact may result in irritation. It may be harmful if inhaled or ingested . Always follow safe industrial hygiene practices and wear proper protective equipment when handling this compound .

properties

IUPAC Name

2-methyl-2-phenyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXPNWXSFCODDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880779
Record name oxirane, 2-methyl-2-phenyl-
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methyl-2-phenyloxirane

CAS RN

2085-88-3
Record name α-Methylstyrene oxide
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Record name Cumene, alpha,beta-epoxy-
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Record name 2-Phenylpropene oxide
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Record name oxirane, 2-methyl-2-phenyl-
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Record name 2-METHYL-2-PHENYLOXIRANE
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Synthesis routes and methods I

Procedure details

The title compound was prepared by following general procedure 3. DMSO was added to NaH (1 equiv.) and heated to 65° C. for 1 h. THF was added at the same temperature and heated for another 10 min. After 10 min., the reaction mixture was cooled to 0° C. Trimethylsulfonium iodide (1 equiv.) was added and stirred for 10 min. after which the solution of acetophenone (1 equiv.) in THF was added dropwise. After complete addition, the reaction mixture was stirred at RT for 2 h. The product was detected by LCMS and the reaction mixture was poured into ice water, extracted in diethyl ether (4×50 mL), dried over Na2SO4 and concentrated at 25° C. to obtain the product.
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Synthesis routes and methods II

Procedure details

DMSO is added to NaH (1-1.8 equiv.) and heated to 65° C. for 1 h. THF is added at the same temperature and heated for another 10 min. After 10 min., the reaction mixture is cooled to 0° C. Trimethylsulfonium iodide (1-1.2 equiv.) is added and the contents are stirred for 10 min. after which the solution of acetophenone (1 equiv.) in THF is added dropwise. After complete addition, the reaction mixture is stirred at RT for 2 h; the reaction is monitored by LCMS. The reaction mixture is poured in ice water, extracted in diethyl ether, dried over sodium sulfate and concentrated at 25° C. to get the crude product.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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